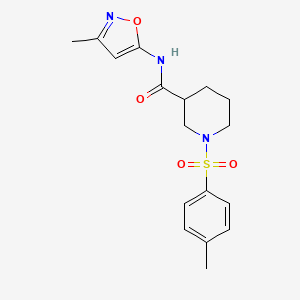

N-(3-methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

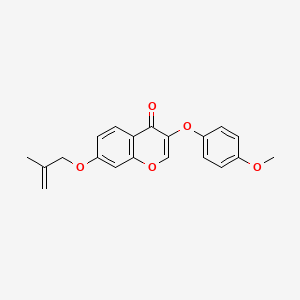

Overview

Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s an important family of heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can vary greatly depending on the specific compound. For example, the molecular weight of Sulfamethoxazole, a drug with an isoxazole nucleus, is 253.28 .

Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary greatly depending on the specific compound. For example, (3-Methylisoxazol-5-yl)methanol, a related compound, has a molecular weight of 98.10 .

Scientific Research Applications

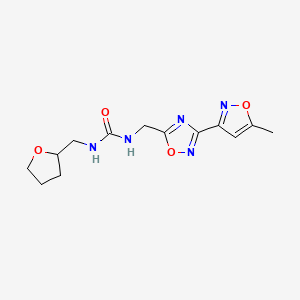

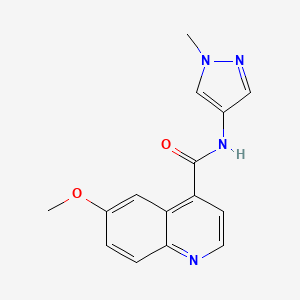

Auxiliary-Directed Pd-Catalyzed Activation : A study utilized derivatives of isoxazole-3-carboxamide for Pd-catalyzed C(sp(3))-H bond activation, demonstrating selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives. This process led to the synthesis of various γ-substituted non-natural amino acids, with 5-methylisoxazole-3-carboxamide (MICA) being pivotal in directing the activation process. The study highlights the compound's utility in organic synthesis and potential for creating novel amino acid derivatives (Pasunooti et al., 2015).

Synthesis and Characterization of Research Chemicals : Research into the identification, synthesis, and analytical characterization of a compound mistakenly advertised as AZ-037 but correctly identified as 3,5-AB-CHMFUPPYCA, showcases the complexity and challenges in the characterization of research chemicals. The study emphasizes the importance of accurate identification for pharmacological research and the potential mislabeling of chemicals (McLaughlin et al., 2016).

Synthetic Methodologies for Isoxazole Carboxamides : A report on the one-pot synthesis of 3-methylisoxazole-5-carboxamides and their derivatives provides insights into synthetic strategies that could be applied to the development of compounds with similar core structures. This research contributes to the field of synthetic organic chemistry by offering efficient methods for producing isoxazole-based compounds (Martins et al., 2002).

Anticonvulsant Activity and Toxicity Exploration : The evaluation of isoxazole carboxamides for anticonvulsant activity and toxicity provides a foundation for understanding the therapeutic potential and safety profile of compounds with similar structures. Such studies are crucial for identifying lead compounds in the development of new medications (Jackson et al., 2012).

Catalytic Applications in Organic Synthesis : Research on bimetallic composite catalysts incorporating isoxazole carboxamides highlights the role of these compounds in facilitating chemical reactions. This study demonstrates the compound's utility in enhancing the efficiency of Suzuki reactions, which are vital for constructing carbon-carbon bonds in organic synthesis (Bumagin et al., 2019).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(3-methyl-1,2-oxazol-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-12-5-7-15(8-6-12)25(22,23)20-9-3-4-14(11-20)17(21)18-16-10-13(2)19-24-16/h5-8,10,14H,3-4,9,11H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZIXUGTNXIDNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=NO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-(furan-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}prop-2-enamide](/img/structure/B2969232.png)

![[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2969238.png)

![Methyl 3-[(4-fluorophenyl)methyl]-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2969248.png)

![rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile](/img/structure/B2969251.png)

![6,7-Dimethylpyrazolo[1,5-a]pyridin-4-ol](/img/structure/B2969252.png)